molecular formula C12H11NO6 B1678951 Nitecapone CAS No. 116313-94-1

Nitecapone

Cat. No. B1678951
Key on ui cas rn: 116313-94-1
M. Wt: 265.22 g/mol
InChI Key: UPMRZALMHVUCIN-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution containing 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.00 g of 2,4-pentanedione in 10 ml of tetrahydrofuran was saturated with gaseous hydrogen chloride. After standing over night at 5° C. the product was filtered and washed with ether. Yield 1.2 g (50%), m.p. 175°-178° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=O.[CH3:14][C:15](=[O:20])[CH2:16][C:17](=[O:19])[CH3:18].Cl>O1CCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=[C:16]([C:15](=[O:20])[CH3:14])[C:17](=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing over night at 5° C.
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=C(C(C)=O)C(C)=O)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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